molecular formula C30H34N2O11 B052088 N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide CAS No. 119864-31-2

N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide

Cat. No.: B052088
CAS No.: 119864-31-2
M. Wt: 598.6 g/mol
InChI Key: ULJQQPCJMGOUAT-JCBJOBGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Desamino-3’-dimethylformamidinedoxorubicin is a synthetic derivative of doxorubicin, a well-known anthracycline antibiotic used in cancer chemotherapy. This compound is characterized by the absence of an amino group at the 3’ position and the presence of a dimethylformamidine group. It has a molecular formula of C30H34N2O11 and a molecular weight of 598.59776 .

Preparation Methods

The synthesis of 3’-Desamino-3’-dimethylformamidinedoxorubicin involves multiple steps, starting from doxorubicin. The key steps include:

Chemical Reactions Analysis

3’-Desamino-3’-dimethylformamidinedoxorubicin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

3’-Desamino-3’-dimethylformamidinedoxorubicin has several scientific research applications:

    Chemistry: It is used as a model compound to study the chemical behavior of anthracycline derivatives.

    Biology: Researchers use it to investigate its interactions with biological macromolecules like DNA and proteins.

    Medicine: It is studied for its potential anticancer properties, similar to doxorubicin, but with different pharmacokinetic and pharmacodynamic profiles.

    Industry: The compound is used in the development of new drug formulations and delivery systems.

Mechanism of Action

The mechanism of action of 3’-Desamino-3’-dimethylformamidinedoxorubicin involves intercalation into DNA, which disrupts the DNA replication and transcription processes. This leads to the inhibition of cancer cell proliferation. The compound also generates free radicals, causing oxidative damage to cellular components. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication .

Comparison with Similar Compounds

3’-Desamino-3’-dimethylformamidinedoxorubicin is unique due to the absence of the amino group at the 3’ position and the presence of the dimethylformamidine group. Similar compounds include:

    Doxorubicin: The parent compound, widely used in cancer chemotherapy.

    Epirubicin: Another anthracycline derivative with a different stereochemistry.

    Daunorubicin: Similar to doxorubicin but with different clinical applications.

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical uses .

Properties

CAS No.

119864-31-2

Molecular Formula

C30H34N2O11

Molecular Weight

598.6 g/mol

IUPAC Name

N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C30H34N2O11/c1-13-25(35)16(31-12-32(2)3)8-20(42-13)43-18-10-30(40,19(34)11-33)9-15-22(18)29(39)24-23(27(15)37)26(36)14-6-5-7-17(41-4)21(14)28(24)38/h5-7,12-13,16,18,20,25,33,35,37,39-40H,8-11H2,1-4H3/t13-,16-,18-,20-,25+,30-/m0/s1

InChI Key

ULJQQPCJMGOUAT-JCBJOBGESA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O

Synonyms

3'-desamino-3'-dimethylformamidinedoxorubicin
3'-DFD

Origin of Product

United States

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